

Application Note: Quantification of Proline in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

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Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of proline in human serum. The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate measurement of this key amino acid. Two distinct chromatographic approaches are detailed: a chiral separation method and a hydrophilic interaction liquid chromatography (HILIC) method. Both methods demonstrate high sensitivity, specificity, and reproducibility, making them suitable for clinical research and biomarker discovery.

Introduction

Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure, particularly in collagen. Altered levels of proline in serum have been associated with various physiological and pathological conditions, including metabolic disorders and certain types of cancer. Consequently, the accurate and precise quantification of proline in human serum is of significant interest for clinical diagnostics and biomedical research. This document provides a comprehensive guide to two validated LC-MS/MS methods for determining proline concentrations in human serum samples.

Experimental Protocols

Method 1: Chiral Column-Based Separation

This method, adapted from Liang et al. (2015), utilizes a chiral column for the specific separation of L-proline.[\[1\]](#)[\[2\]](#)

1. Materials and Reagents:

- Proline standard (Sigma-Aldrich)
- L-proline-13C5,15N (internal standard, IS) (Cambridge Isotope Laboratories)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human serum (drug-free)
- Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm)[\[1\]](#)[\[2\]](#)

2. Sample Preparation:

- Thaw human serum samples on ice.
- To 50 µL of serum, add 50 µL of the internal standard working solution (L-proline-13C5,15N in water).
- Add 400 µL of ice-cold methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm)[\[1\]](#)[\[2\]](#)

- Mobile Phase: 40% methanol in 0.05% formic acid in water[1][2]
- Flow Rate: 0.8 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Proline: m/z 116.1 → 70.1[1]
 - L-proline-13C5,15N (IS): m/z 122.1 → 75.1[1]
 - Ion Source Temperature: 500°C
 - IonSpray Voltage: 5500 V

Method 2: HILIC-Based Separation for Amino Acid Panel

This method is suitable for the simultaneous analysis of multiple amino acids, including proline, and is adapted from Duan et al. (2020).

1. Materials and Reagents:

- Proline standard (Sigma-Aldrich)
- L-proline-d7 (internal standard, IS) (Toronto Research Chemicals)
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human serum (drug-free)
- Agilent AdvanceBio Hilic column (2.1 x 100 mm, 2.7 μ m)

2. Sample Preparation:

- Thaw human serum samples on ice.
- To 25 μ L of serum, add 100 μ L of the internal standard working solution (L-proline-d7 in 80% acetonitrile).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 g for 15 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: Agilent AdvanceBio Hilic (2.1 x 100 mm, 2.7 μ m)
 - Mobile Phase A: 10 mM ammonium formate and 0.2% formic acid in water
 - Mobile Phase B: 10 mM ammonium formate and 0.2% formic acid in 95% acetonitrile
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 35°C
 - Injection Volume: 5 μ L
 - Gradient:

- 0-2 min: 95% B
- 2-7 min: 95-50% B
- 7-9 min: 50% B
- 9.1-12 min: 95% B
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Proline: m/z 116.1 → 68.1
 - L-proline-d7 (IS): m/z 123.1 → 75.1
 - Ion Source Temperature: 550°C
 - IonSpray Voltage: 4500 V

Data Presentation

The following table summarizes the key quantitative data for the two described LC-MS/MS methods for proline quantification in human serum.

Parameter	Method 1 (Chiral Column)	Method 2 (HILIC)
LC Column	Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm)[1][2]	Agilent AdvanceBio HILIC (2.1 x 100 mm, 2.7 µm)
Mobile Phase	Isocratic: 40% methanol in 0.05% formic acid[1][2]	Gradient: A: 10 mM ammonium formate, 0.2% formic acid in water; B: 10 mM ammonium formate, 0.2% formic acid in 95% ACN
Internal Standard	L-proline-13C5,15N[1][2]	L-proline-d7
MRM Transition (Proline)	m/z 116.1 → 70.1[1]	m/z 116.1 → 68.1
MRM Transition (IS)	m/z 122.1 → 75.1[1]	m/z 123.1 → 75.1
Linearity Range	2.5 - 100 µg/mL[1][2]	1.0 - 200 µg/mL
Intra-day Precision (%CV)	< 10%[2]	< 8%
Inter-day Precision (%CV)	< 10%[2]	< 10%
Accuracy (%RE)	Within ±10%	Within ±12%
Extraction Recovery	~99%[2]	> 90%

Visualization

The following diagram illustrates the general experimental workflow for the quantification of proline in human serum by LC-MS/MS.



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Caption: Experimental workflow for proline quantification in human serum.

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References

- 1. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
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